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Compound of Interest

Compound Name: 3-Nitropyrazolo[1,5-a]pyridine

Cat. No.: B3113170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed exploration of the spectroscopic properties of 3-
Nitropyrazolo[1,5-a]pyridine. Despite a comprehensive search of scientific literature, specific

experimental data for this exact molecule remains elusive. Therefore, this guide will leverage

established principles of spectroscopic analysis and available data from closely related analogs

to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for 3-Nitropyrazolo[1,5-a]pyridine. This approach offers a robust

framework for researchers engaged in the synthesis and characterization of novel pyrazolo[1,5-

a]pyridine derivatives.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a significant heterocyclic scaffold in medicinal chemistry

and materials science. As purine analogs, these compounds have demonstrated a wide range

of biological activities, including their use as antitrypanosomal agents. The introduction of a

nitro group at the 3-position is expected to significantly influence the electronic properties and,

consequently, the biological activity and spectroscopic characteristics of the parent molecule.

Accurate structural elucidation through spectroscopic methods is paramount for the successful

development and application of such compounds.
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Predicted Spectroscopic Data and Interpretation
The following sections detail the anticipated spectroscopic data for 3-Nitropyrazolo[1,5-
a]pyridine. These predictions are based on the analysis of spectral data from the parent

pyrazolo[1,5-a]pyridine, various substituted nitropyrazoles, and other related heterocyclic

systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. For 3-Nitropyrazolo[1,5-a]pyridine, both ¹H and ¹³C NMR spectra will

provide critical information for structural confirmation.

Molecular Structure and Numbering:

Caption: Molecular structure of 3-Nitropyrazolo[1,5-a]pyridine with atom numbering.

The ¹H NMR spectrum of 3-Nitropyrazolo[1,5-a]pyridine is expected to show distinct signals

for the five aromatic protons. The electron-withdrawing nature of the nitro group at the 3-

position will significantly deshield adjacent protons.

Predicted ¹H NMR Data (in DMSO-d₆):
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Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

H-2 ~8.5 - 8.8 s -

Singlet due to no

adjacent protons;

significantly

deshielded by

the adjacent nitro

group.

H-4 ~8.8 - 9.1 d ~7.0

Doublet, coupled

to H-5;

deshielded by

the adjacent ring

nitrogen.

H-5 ~7.3 - 7.6 t ~7.0
Triplet, coupled

to H-4 and H-6.

H-6 ~7.7 - 8.0 t ~7.0
Triplet, coupled

to H-5 and H-7.

H-7 ~8.2 - 8.5 d ~7.0
Doublet, coupled

to H-6.

The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon atom

attached to the nitro group (C-3) is expected to be significantly deshielded.

Predicted ¹³C NMR Data (in DMSO-d₆):
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Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

C-2 ~130 - 135
Aromatic carbon adjacent to

the nitro-substituted carbon.

C-3 ~145 - 150

Significantly deshielded due to

the direct attachment of the

electron-withdrawing nitro

group.

C-3a ~120 - 125 Bridgehead carbon.

C-4 ~140 - 145
Deshielded by the adjacent

ring nitrogen.

C-5 ~115 - 120 Aromatic carbon.

C-6 ~125 - 130 Aromatic carbon.

C-7 ~110 - 115 Aromatic carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key

vibrational bands expected for 3-Nitropyrazolo[1,5-a]pyridine are associated with the nitro

group and the aromatic rings.

Predicted IR Data:
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Wavenumber (cm⁻¹) Vibration Rationale

~1520 - 1560 Asymmetric NO₂ stretch

Characteristic strong

absorption for nitro

compounds.

~1340 - 1380 Symmetric NO₂ stretch

Characteristic strong

absorption for nitro

compounds.

~3000 - 3100 C-H stretch (aromatic)
Typical for aromatic C-H

bonds.

~1600 - 1650 C=C and C=N stretching

Skeletal vibrations of the

pyrazolo[1,5-a]pyridine ring

system.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3-Nitropyrazolo[1,5-a]pyridine, the molecular ion peak (M⁺) would be

expected, along with characteristic fragmentation patterns.

Predicted Mass Spectrometry Data:

Molecular Ion (M⁺): The exact mass of C₇H₅N₃O₂ is 163.0382 g/mol . The mass spectrum

should show a prominent molecular ion peak at m/z = 163.

Key Fragmentation Pathways:

Loss of NO₂ (M - 46): A significant fragment at m/z = 117, corresponding to the

pyrazolo[1,5-a]pyridine cation.

Loss of NO (M - 30): A fragment at m/z = 133.

Subsequent fragmentation of the pyrazolo[1,5-a]pyridine ring system, likely involving the

loss of HCN (m/z = 27).
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Experimental Protocols
While specific experimental data for 3-Nitropyrazolo[1,5-a]pyridine is not available, the

following are general, field-proven protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a frequency of

400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS)

is typically used as an internal standard (δ = 0.00 ppm).

Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-

to-noise ratio.

¹³C NMR: Acquire the spectrum with a larger number of scans due to the lower natural

abundance of the ¹³C isotope.

IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or by preparing a KBr pellet.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
Instrumentation: A mass spectrometer with an appropriate ionization source, such as

Electron Impact (EI) or Electrospray Ionization (ESI).

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).
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Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass

spectrum over a suitable m/z range.

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of a novel compound like 3-Nitropyrazolo[1,5-a]pyridine.

Synthesis & Purification

Spectroscopic Analysis

Data Analysis & Structure Confirmation

Synthesize 3-Nitropyrazolo[1,5-a]pyridine

Purify by Column Chromatography/Recrystallization

NMR Spectroscopy (1H, 13C) IR Spectroscopy Mass Spectrometry (EI/ESI)

Analyze Spectra & Assign Signals

Confirm Structure of 3-Nitropyrazolo[1,5-a]pyridine

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization of 3-Nitropyrazolo[1,5-
a]pyridine.
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Conclusion
While direct experimental spectroscopic data for 3-Nitropyrazolo[1,5-a]pyridine is not

currently available in the reviewed literature, this guide provides a robust, predictive framework

for its characterization. The anticipated NMR, IR, and MS data, based on established principles

and analysis of related compounds, offer a valuable resource for scientists working on the

synthesis and development of novel pyrazolo[1,5-a]pyridine derivatives. The provided

experimental protocols and analytical workflow further serve as a practical guide for the

structural elucidation of this and similar heterocyclic compounds.

To cite this document: BenchChem. [Spectroscopic Characterization of 3-Nitropyrazolo[1,5-
a]pyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3113170#spectroscopic-data-of-3-nitropyrazolo-1-5-
a-pyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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